Pentacos-9-enoic acid
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Overview
Description
Pentacos-9-enoic acid is a long-chain unsaturated fatty acid with the molecular formula C25H48O2. It is characterized by a double bond at the ninth carbon position in its 25-carbon chain. This compound is part of the broader class of fatty acids, which are essential components of lipids in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentacos-9-enoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of Grignard reagents, where a suitable alkyl halide reacts with magnesium to form the Grignard reagent, which is then treated with carbon dioxide to yield the carboxylic acid. Another method involves the hydrolysis of nitriles, where an alkyl nitrile is hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of unsaturated hydrocarbons. This process uses metal catalysts such as palladium or platinum to facilitate the addition of hydrogen to the carbon-carbon double bond, resulting in the formation of the desired fatty acid .
Chemical Reactions Analysis
Types of Reactions
Pentacos-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The double bond can be reduced to a single bond using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alcohols (for esterification), amines (for amidation), and acid chlorides.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated fatty acids
Substitution: Esters, amides
Scientific Research Applications
Pentacos-9-enoic acid has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable plastics and surfactants
Mechanism of Action
The mechanism of action of pentacos-9-enoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also interact with specific enzymes and receptors, modulating various biochemical pathways. For example, its unsaturated nature allows it to participate in signaling pathways related to inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Pentadecanoic acid: A saturated fatty acid with a 15-carbon chain.
Hexacosanoic acid: A saturated fatty acid with a 26-carbon chain.
Oleic acid: An unsaturated fatty acid with an 18-carbon chain and a double bond at the ninth position.
Uniqueness
Pentacos-9-enoic acid is unique due to its long 25-carbon chain and the presence of a double bond at the ninth position. This structure imparts specific physical and chemical properties, such as lower melting points and higher fluidity compared to saturated fatty acids of similar chain length .
Properties
CAS No. |
143883-69-6 |
---|---|
Molecular Formula |
C25H48O2 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
pentacos-9-enoic acid |
InChI |
InChI=1S/C25H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h16-17H,2-15,18-24H2,1H3,(H,26,27) |
InChI Key |
YFWPHBCMKIOIJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
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